

# "6-(p-Tolyl)nicotinic acid" IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-(p-Tolyl)nicotinic acid**

Cat. No.: **B1320803**

[Get Quote](#)

An In-Depth Technical Guide to **6-(p-Tolyl)nicotinic Acid**: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **6-(p-Tolyl)nicotinic acid**, a derivative of the biologically significant molecule, nicotinic acid (Niacin, Vitamin B3). We delve into the precise nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling. While specific biological data for this derivative is sparse, we ground its potential significance by exploring the well-established mechanism of action of its parent compound, nicotinic acid, as a lipid-modifying agent. This guide is intended to serve as a foundational resource for researchers investigating novel pyridine-3-carboxylic acid derivatives for applications in medicinal chemistry and drug discovery.

## Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, or pyridine-3-carboxylic acid, is an essential B vitamin (B3) that plays a critical role in cellular metabolism.<sup>[1]</sup> It is a precursor to the vital coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are

required for hundreds of redox reactions in the body.[2] Beyond its nutritional role, pharmacologic doses of nicotinic acid are utilized as a potent lipid-modifying drug to treat dyslipidemia.[1][3] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a) while increasing high-density lipoprotein (HDL) cholesterol.[3]

The therapeutic effects of nicotinic acid have spurred significant interest in its derivatives. The pyridine-3-carboxylic acid core is a versatile scaffold that allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The compound **6-(p-Tolyl)nicotinic acid**, which incorporates a p-tolyl group at the 6-position of the pyridine ring, represents one such modification. This guide provides the core technical information required to synthesize, characterize, and understand the biological context of this specific derivative.

## Nomenclature and Chemical Identity

Correctly identifying a compound is critical for research and regulatory purposes. The nomenclature and key identifiers for the topic compound are as follows:

- Systematic IUPAC Name: 6-(4-Methylphenyl)pyridine-3-carboxylic acid[5][6]
- Common Synonyms: **6-(p-Tolyl)nicotinic acid**, 6-(4-Tolyl)nicotinic acid[7]
- Parent Compound: Nicotinic Acid (Pyridine-3-carboxylic acid)[8]
- CAS Number: 380333-31-9

## Physicochemical Properties

A summary of the key computed and reported properties of **6-(p-Tolyl)nicotinic acid** is presented below. These data are essential for experimental design, including solvent selection for synthesis, purification, and formulation.

| Property          | Value                                                                                                                   | Source |
|-------------------|-------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub>                                                                         | [7]    |
| Molecular Weight  | 213.23 g/mol                                                                                                            | [7]    |
| Appearance        | White to off-white solid<br>(predicted)                                                                                 | -      |
| Melting Point     | Not reported; expected >200 °C                                                                                          | -      |
| Solubility        | Predicted to be soluble in hot polar organic solvents (e.g., DMF, DMSO, hot ethanol) and alkaline aqueous solutions.[9] | -      |
| pKa               | ~4.0-5.0 (Carboxylic acid, estimated based on nicotinic acid)                                                           | [3]    |

## Synthesis and Purification Protocol

The synthesis of **6-(p-Tolyl)nicotinic acid** is efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its high functional group tolerance, excellent yields, and stereospecificity. The chosen pathway involves coupling a 6-halonicotinic acid ester with 4-methylphenylboronic acid, followed by saponification to yield the final carboxylic acid.

## Rationale for Synthetic Strategy

- Starting Materials: Commercially available ethyl 6-chloronicotinate and 4-methylphenylboronic acid are selected for their stability and reactivity. The ethyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the coupling step.
- Catalyst System: A Palladium(0) catalyst, such as Pd(PPh<sub>3</sub>)<sub>4</sub>, is standard for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

- **Base:** A base like sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. An aqueous solution is used to facilitate its dissolution.
- **Solvent:** A mixture of a polar aprotic solvent (e.g., Dioxane or Toluene) and water provides the necessary phases for the reagents to interact effectively.
- **Saponification:** The final deprotection step uses a strong base like sodium hydroxide ( $\text{NaOH}$ ) to hydrolyze the ethyl ester back to the carboxylic acid, followed by acidic workup to protonate the carboxylate salt.

## Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of **6-(p-Tolyl)nicotinic acid**.

## Detailed Step-by-Step Protocol

### Step 1: Suzuki Coupling - Synthesis of Ethyl 6-(p-tolyl)nicotinate

- To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 6-chloronicotinate (1.86 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 0.58 g, 0.5 mmol, 5 mol%).
- Add 1,4-dioxane (60 mL) and a 2 M aqueous solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) (20 mL).
- Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
- Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).
- Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 6-(p-tolyl)nicotinate as a solid.

### Step 2: Saponification - Synthesis of **6-(p-Tolyl)nicotinic acid**

- Dissolve the purified ethyl 6-(p-tolyl)nicotinate (e.g., 2.41 g, 10.0 mmol) in ethanol (50 mL) in a round-bottom flask.
- Add a 2 M aqueous solution of sodium hydroxide ( $\text{NaOH}$ ) (20 mL, 40 mmol, 4.0 eq).
- Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, until TLC indicates the complete consumption of the starting material.
- Cool the mixture to room temperature and remove the ethanol under reduced pressure.

- Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
- Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 2 M hydrochloric acid (HCl). A white precipitate will form.
- Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
- Wash the filter cake with cold deionized water (2 x 20 mL) and dry under vacuum to yield **6-(p-Tolyl)nicotinic acid**.

## Product Characterization (Self-Validation)

To confirm the identity and purity of the final product, the following characterization is essential:

- $^1\text{H}$  NMR: To confirm the proton chemical environments and integration ratios consistent with the target structure.
- $^{13}\text{C}$  NMR: To confirm the number and type of carbon atoms.
- Mass Spectrometry (MS): To confirm the molecular weight ( $\text{m/z} = 214.23$  for  $[\text{M}+\text{H}]^+$ ).
- Melting Point: To assess purity; a sharp melting range is indicative of a pure compound.

## Biological Context: The Mechanism of Nicotinic Acid

While **6-(p-Tolyl)nicotinic acid** requires dedicated biological evaluation, its potential relevance can be inferred from its parent compound. Nicotinic acid's primary mechanism for treating dyslipidemia is mediated through the activation of the hydroxycarboxylic acid receptor 2 (HCA<sub>2</sub>), also known as GPR109A, a G-protein coupled receptor highly expressed on the surface of adipocytes (fat cells).[\[10\]](#)

The Signaling Pathway:

- Binding and Activation: Nicotinic acid binds to the HCA<sub>2</sub> receptor on adipocytes.[\[10\]](#)

- G-Protein Inhibition: This binding activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[11]
- cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).
- Lipolysis Inhibition: Lower cAMP levels reduce the activity of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down stored triglycerides into free fatty acids (FFAs).[11]
- Reduced FFA Flux: The inhibition of lipolysis significantly reduces the release of FFAs from adipose tissue into the bloodstream.[11]
- Hepatic Effects: With a lower supply of FFAs arriving at the liver, the synthesis and esterification of triglycerides in the liver are decreased. This leads to reduced production of very-low-density lipoprotein (VLDL) and, subsequently, LDL.[1]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Nicotinic Acid via the HCA<sub>2</sub> receptor in adipocytes.

## Conclusion and Future Directions

**6-(p-Tolyl)nicotinic acid** is an accessible derivative of a pharmacologically important scaffold. The synthetic protocol detailed herein provides a reliable and scalable method for its production, enabling further research. Future investigations should focus on the comprehensive biological characterization of this compound, including:

- Assessing its potency and efficacy at the HCA<sub>2</sub> receptor compared to nicotinic acid.

- Evaluating its in vitro and in vivo effects on lipid metabolism.
- Determining its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

By building upon the well-established foundation of nicotinic acid, the systematic exploration of derivatives like **6-(p-Tolyl)nicotinic acid** holds promise for the discovery of novel therapeutics with improved efficacy or side-effect profiles.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-p-Tolyl-nicotinic acid [chemicalbook.com]
- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["6-(p-Tolyl)nicotinic acid" IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320803#6-p-tolyl-nicotinic-acid-iupac-name-and-synonyms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)